Product packaging for Mercury(1+) ethyl sulphate(Cat. No.:CAS No. 71720-55-3)

Mercury(1+) ethyl sulphate

Cat. No.: B12663031
CAS No.: 71720-55-3
M. Wt: 325.72 g/mol
InChI Key: XSAODWINFUJGBE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Mercury Oxidation States and Speciation in Chemical Systems

Mercury (Hg) is a transition metal that predominantly exists in three oxidation states: elemental (Hg⁰), mercurous (Hg(I)), and mercuric (Hg(II)). cdc.gov The distribution of these species in various systems is governed by environmental conditions such as pH and redox potential. The mercuric ion, Hg²⁺, is generally the most stable and common form found in aqueous environments, readily forming complexes with a variety of ligands. researchgate.net In contrast, the elemental form, Hg⁰, is a volatile liquid at standard temperature and pressure. chemicalbook.com The mercurous state, Hg(I), is unique as it does not typically exist as a simple Hg⁺ ion in solution. Instead, it forms a dimeric cation, Hg₂²⁺, which is the most common polyatomic metal cation. researchgate.netrsc.org The equilibrium between these states is a central feature of mercury chemistry, with the Hg₂²⁺ ion being prone to disproportionation into elemental mercury and Hg²⁺ ions, particularly in the presence of ligands that form strong complexes with Hg²⁺. rsc.org

The Significance of Dimeric Mercury(I) Species (Hg₂²⁺) in Inorganic Chemistry

The dimeric mercury(I) cation, Hg₂²⁺, holds a significant place in inorganic chemistry, primarily due to the presence of a covalent metal-metal bond. This was the first such bond to be discovered. quora.com The electronic configuration of a hypothetical Hg⁺ ion would be [Xe]4f¹⁴5d¹⁰6s¹, leaving a single unpaired electron in the 6s orbital. To achieve greater stability, two Hg⁺ ions overlap their half-filled 6s orbitals to form a stable Hg-Hg covalent bond, resulting in the diamagnetic Hg₂²⁺ species. quora.comdoubtnut.com This dumbbell-shaped cation is a prominent feature in the crystal chemistry of numerous low-valence mercury compounds. arizona.edu

Structurally, the Hg₂²⁺ unit is typically linear, with the two mercury atoms bonded to each other and often to an anionic ligand at each end (X-Hg-Hg-X). researchgate.net The Hg-Hg bond distance is consistently found to be in the range of 2.53 to 2.59 Å in various crystalline structures. arizona.edu The study of Hg₂²⁺ complexes, such as those with arenes, has provided valuable insights into the nature of metal-cation interactions with π-systems, drawing comparisons to the bonding in silver(I)-arene complexes. cdnsciencepub.com

Structural and Electronic Characteristics of the Ethyl Sulphate Ligand

The ethyl sulphate anion (C₂H₅SO₄⁻) is the organic monoester of ethanol (B145695) and sulfuric acid. It consists of a central sulfur atom tetrahedrally coordinated to four oxygen atoms. One oxygen atom is covalently bonded to an ethyl group, while the other three form the sulfonate head. The negative charge is delocalized across the SO₃ group.

As a ligand, ethyl sulphate can coordinate to metal cations through its oxygen atoms. Studies on its interaction with various cations show it can adopt different binding geometries. acs.org The presence of four oxygen atoms allows for multiple potential binding configurations, including monodentate and bidentate chelation. acs.org The interaction strength and coordination mode are influenced by the nature of the cation and the presence of other molecules, such as water, which can compete for coordination sites or form hydrogen bonds with the sulphate oxygen atoms. acs.orgacs.org The ethyl group adds a degree of organic character to the ligand, which can influence the solubility and crystal packing of its resulting salts.

Historical Context and Evolution of Academic Research on Mercury(I) Complexes

The history of mercury usage dates back to antiquity, with its most common ore, cinnabar (mercury sulfide), being used as a pigment by Palaeolithic painters. rsc.org Ancient civilizations in Egypt, Rome, China, and the Americas were familiar with the element and its extraction. ebsco.comwikipedia.orgpnas.org Alchemists considered mercury a "First Matter" from which other metals were formed and used it extensively in amalgamation processes to extract gold and silver. wikipedia.orgmit.edu

The scientific study of mercury compounds advanced significantly with the development of modern chemistry. While simple mercury(I) salts like mercurous chloride (calomel) were used for centuries, a true understanding of the Hg(I) state came much later. ebsco.com Initially, the formulation of mercurous compounds was a puzzle, but the existence of the dimeric Hg₂²⁺ ion was eventually proposed to explain their diamagnetic nature and stoichiometry. doubtnut.com The advent of X-ray crystallography provided definitive proof of the linear X-Hg-Hg-X structure in many mercury(I) compounds. arizona.edu Research evolved from the study of simple inorganic salts to the synthesis and characterization of more complex coordination compounds with various ligands, including arenes and nitrogen-donor molecules, which helped to elucidate the fundamental bonding and reactivity of this unique dimeric cation. researchgate.netcdnsciencepub.com

Rationale for Comprehensive Investigation of Mercury(1+) Ethyl Sulphate

A comprehensive investigation of mercury(I) ethyl sulphate is driven by the limited availability of detailed scientific data for this specific compound. While its existence is noted in chemical databases, extensive research on its synthesis, structure, and properties is not widely published. ontosight.ai Its IUPAC name is ethyl sulfate (B86663);mercury(1+) and its CAS Registry Number is 71720-55-3. alps.com

Studying this compound offers an opportunity to explore the coordination chemistry between the large, soft, dimeric Hg₂²⁺ cation and an organic sulphate anion. This could reveal novel structural arrangements and chemical behaviors. Understanding the interaction between the metal-metal bonded cation and the ethyl sulphate ligand can provide deeper insights into the factors governing the stability and structure of mercury(I) coordination complexes. Such research would contribute valuable fundamental knowledge to the broader field of inorganic and organometallic chemistry. ontosight.ai

Interactive Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name ethyl sulfate;mercury(1+)
CAS Number 71720-55-3
Molecular Formula C₂H₅HgO₄S
Molecular Weight 325.72 g/mol
Note: Detailed physical properties such as melting point, boiling point, and solubility are not extensively documented in readily available scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5HgO4S B12663031 Mercury(1+) ethyl sulphate CAS No. 71720-55-3

Properties

CAS No.

71720-55-3

Molecular Formula

C2H5HgO4S

Molecular Weight

325.72 g/mol

IUPAC Name

ethyl sulfate;mercury(1+)

InChI

InChI=1S/C2H6O4S.Hg/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1

InChI Key

XSAODWINFUJGBE-UHFFFAOYSA-M

Canonical SMILES

CCOS(=O)(=O)[O-].[Hg+]

Origin of Product

United States

Methodologies for the Controlled Synthesis and Derivatization of Mercury 1+ Ethyl Sulphate

Direct Synthetic Pathways for Mercury(I) Ethyl Sulphate Formation

Direct pathways involve the formation of the target compound in a single primary reaction sequence, starting from elemental mercury or a common mercury(I) salt.

Reductive pathways aim to generate the mercury(I) cation, which is then paired with the ethyl sulphate anion. A common strategy in mercury(I) chemistry is the controlled oxidation of elemental mercury. Analogous to the preparation of mercury(I) sulphate, where an excess of mercury metal is reacted with concentrated sulfuric acid wikipedia.org, a plausible route for Mercury(1+) ethyl sulphate involves the reaction of elemental mercury with ethylsulfuric acid (monoethyl sulphate).

2 Hg + 2 C₂H₅HSO₄ → Hg₂(C₂H₅SO₄)₂ + H₂

This reaction leverages the reducing power of elemental mercury to form the stable Hg-Hg bond of the mercury(I) cation. The reaction conditions must be carefully managed to prevent further oxidation to mercury(II).

Alternatively, the generation of the mercury(I) state can be achieved through the reduction of mercury(II) compounds. While less common for direct synthesis of a specific salt, this principle is fundamental in mercury's broader redox chemistry, which governs its speciation in various environments mdpi.comresearchgate.net. For synthetic purposes, a mild reducing agent could be used on a solution of a mercury(II) salt in the presence of ethyl sulphate ions, though this approach risks the formation of elemental mercury if the reduction is not precisely controlled.

Ligand exchange, or metathesis, represents one of the most straightforward and controllable methods for synthesizing specific ionic compounds. libretexts.org This pathway begins with a soluble, pre-existing mercury(I) salt, typically mercury(I) nitrate (B79036) (Hg₂(NO₃)₂), and reacts it with a source of the desired anion.

To synthesize this compound, an aqueous solution of mercury(I) nitrate would be treated with a soluble ethyl sulphate salt, such as sodium ethyl sulphate (NaC₂H₅SO₄) or potassium ethyl sulphate.

Hg₂(NO₃)₂(aq) + 2 NaC₂H₅SO₄(aq) → Hg₂(C₂H₅SO₄)₂(s) + 2 NaNO₃(aq)

This reaction relies on the principle of precipitation. If this compound is less soluble in the reaction solvent (e.g., water) than the starting materials and the sodium nitrate byproduct, it will precipitate out of the solution, driving the reaction to completion. This method offers high purity if the solubility differences are significant. The general utility of ligand exchange reactions is well-established in the coordination chemistry of mercury and other transition metals. nih.govyoutube.com

Indirect Synthetic Approaches and Precursor Chemistry

Indirect methods involve the synthesis of an intermediate precursor compound that is subsequently converted to the final product. For organometallic compounds, this can be a powerful strategy. An indirect route could involve the preparation of a more reactive mercury(I) species that is then treated with an ethylating agent.

One potential precursor is mercury(I) oxide (Hg₂O), which can be reacted with ethylsulfuric acid in a classic acid-base neutralization reaction:

Hg₂O + 2 C₂H₅HSO₄ → Hg₂(C₂H₅SO₄)₂ + H₂O

Another indirect approach could be modeled on the synthesis of ethyl mercury salts from mercury(II) oxide, lead tetraethyl, and an appropriate acid. google.com A modified approach starting with mercury(I) oxide and a suitable ethyl donor under acidic conditions could potentially yield the desired compound. The synthesis of the first stable organo-mercury(I) compounds involved reacting mercury(I) salts with reagents like keten or acetic anhydride, highlighting that reactions with organic precursors can yield novel mercury(I) derivatives. researchgate.net

Optimization of Reaction Parameters for Controlled Synthesis and Yield

Optimizing the synthesis of this compound is critical for maximizing yield and ensuring the purity of the final product, primarily by preventing the formation of Hg(II) species or elemental mercury. Key parameters to control include reactant concentration, temperature, solvent, and reaction time. acs.org

For a metathesis reaction, the concentration of the reactant solutions can significantly impact the particle size and purity of the precipitated product. lp.edu.uaresearchgate.net Using highly pure, stoichiometric amounts of mercury(I) nitrate and sodium ethyl sulphate would be the initial step.

Temperature control is crucial. In the direct reaction of mercury with ethylsulfuric acid, elevated temperatures could lead to the decomposition of the ethyl sulphate group or the disproportionation of the mercury(I) ion. In the synthesis of diethyl ether from ethanol (B145695) and sulfuric acid, a process that forms ethyl sulfate (B86663) as an intermediate, temperatures above 140°C can lead to side reactions. wikipedia.org A similar sensitivity would be expected here.

The choice of solvent can influence reactant solubility and product precipitation. While water is a common solvent for metathesis reactions, using a mixed-solvent system could potentially fine-tune the solubility of this compound to improve recovery.

The table below outlines key parameters and their potential impact on a hypothetical metathesis synthesis.

ParameterObjectiveRationalePotential Undesired Outcome
Temperature Maintain low to moderate temperature (e.g., 20-40°C)Prevents disproportionation of Hg₂(²⁺) and decomposition of the ethyl sulphate anion.Formation of Hg(II) salts and Hg⁰; production of diethyl ether or ethylene. wikipedia.org
Reactant Molar Ratio Use stoichiometric ratio (1:2 of Hg₂(NO₃)₂ to NaC₂H₅SO₄)Ensures complete precipitation of the target compound without excess reagents contaminating the product.Incomplete reaction; product contamination with starting materials.
pH Maintain slightly acidic conditionsStabilizes the Hg₂(²⁺) ion in solution and prevents the precipitation of mercury(I) oxide or hydroxide (B78521).Formation of basic mercury salts at higher pH.
Agitation Speed Moderate and consistent stirringPromotes uniform mixing and formation of homogeneous precipitate particles.Formation of non-uniform particles; localized concentration gradients leading to impurities.
Addition Rate Slow, dropwise addition of the ethyl sulphate solutionAllows for controlled crystal growth and minimizes the inclusion of impurities within the precipitate.Rapid precipitation trapping soluble byproducts (e.g., NaNO₃).

This interactive table summarizes optimization strategies for the synthesis of this compound via a metathesis reaction.

Synthetic Strategies for Analogues and Substituted Derivatives of this compound

The synthetic strategies discussed can be adapted to produce a range of analogues and derivatives of this compound. By altering the anion or the organic group, a family of related compounds can be generated.

Anion Analogues: By replacing the ethyl sulphate salt in a metathesis reaction with other salts, various inorganic mercury(I) compounds can be formed. For example, using sodium iodide would produce mercury(I) iodide wikipedia.org, while using sodium chloride would yield mercury(I) chloride. The direct reaction approach can also be varied; reacting mercury with different concentrated acids, such as sulfuric acid, produces the corresponding mercury(I) salt. wikipedia.org

Organic Group Analogues: Creating derivatives with different alkyl or aryl sulphate groups is also feasible. This can be achieved by starting with different alcohols to synthesize the corresponding alkylsulfuric acid or its salt. For instance, using methanol (B129727) would lead to the synthesis of Mercury(1+) methyl sulphate.

The table below presents synthetic routes for various mercury(I) analogues, demonstrating the versatility of these chemical strategies.

Compound NameFormulaSynthetic StrategyKey Reactants
Mercury(I) SulphateHg₂SO₄Direct ReactionHg, H₂SO₄ (conc.) wikipedia.org
Mercury(I) IodideHg₂I₂Direct ReactionHg, I₂ wikipedia.org
Mercury(I) ChlorideHg₂Cl₂MetathesisHg₂(NO₃)₂, NaCl
Mercury(1+) Methyl SulphateHg₂(CH₃SO₄)₂MetathesisHg₂(NO₃)₂, NaCH₃SO₄
Mercury(1+) Propyl SulphateHg₂(C₃H₇SO₄)₂Direct ReactionHg, C₃H₇HSO₄

This interactive table showcases synthetic strategies for producing analogues of this compound.

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific experimental data for the compound “Mercury(I) ethyl sulphate.” Detailed research findings regarding its structural elucidation using the advanced spectroscopic and diffraction techniques specified in the outline—including vibrational spectroscopy, nuclear magnetic resonance, and X-ray diffraction—could not be located.

As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided structure. The creation of content for the specified sections and subsections would require access to primary research data such as assigned vibrational modes, NMR chemical shifts, and crystallographic parameters, which are not present in the public domain for this particular compound.

Therefore, the requested article focusing solely on the chemical compound “Mercury(I+) ethyl sulphate” cannot be generated at this time.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Mercury 1+ Ethyl Sulphate

X-ray Diffraction Methodologies (Single Crystal and Powder)

Crystal Structure Determination Principles and Refinement

The foundational method for elucidating the precise atomic arrangement of a crystalline solid like Mercury(1+) ethyl sulphate is single-crystal X-ray diffraction (SCXRD). This technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, which is a direct consequence of its internal, repeating structure.

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of spots of varying intensity, is meticulously recorded by a detector. The angles and intensities of these diffracted beams contain the fundamental information about the crystal's unit cell dimensions and the arrangement of atoms within it.

Initial data processing allows for the determination of the unit cell parameters (the lengths of the cell edges a, b, c and the angles α, β, γ) and the crystal system. The systematic absences in the diffraction data are used to assign the space group, which describes the symmetry elements present in the crystal. The core challenge, known as the "phase problem," is then addressed using computational methods (either direct methods or Patterson methods) to generate an initial structural model.

This initial model undergoes a process of refinement, typically using least-squares algorithms. During refinement, the atomic coordinates, thermal displacement parameters, and site occupancies are adjusted iteratively to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final structural model is assessed by statistical indicators such as the R-factor (residual factor), with lower values indicating a better fit. Visualization software, such as Mercury, is often employed to analyze and represent the final crystal structure. researchgate.netsapub.org

Analysis of Hg–Hg Bond Lengths and Coordination Geometries

A defining characteristic of mercury(I) compounds is the presence of the dimeric cation, [Hg₂]²⁺. X-ray diffraction is the primary tool for precisely measuring the distance between the two mercury atoms. In the closely related compound mercury(I) sulphate (Hg₂SO₄), the Hg-Hg bond distance is approximately 2.50 Å. wikipedia.org It is anticipated that the Hg-Hg bond length in this compound would be of a similar magnitude, providing direct evidence of the dimeric mercury cation.

The coordination geometry around the mercury atoms is also a critical aspect of the structure. In mercury(I) compounds, each mercury atom is typically coordinated to one other mercury atom and to one or more ligand atoms. In mercury(I) sulphate, the coordination environment involves oxygen atoms from the sulphate anions, with Hg-O bond distances ranging from 2.23 to 2.93 Å. wikipedia.org For this compound, the coordination sphere around each mercury atom would be completed by oxygen atoms from the ethyl sulphate anions. The analysis would focus on determining the specific Hg-O bond lengths and the resulting coordination number and geometry (e.g., linear, distorted tetrahedral) for each mercury center. These parameters are crucial for understanding the nature of the bonding between the mercury cation and the ethyl sulphate anion.

ParameterTypical Value (from related compounds)Significance
Hg–Hg Bond Length ~2.50 Å wikipedia.orgConfirms the presence of the [Hg₂]²⁺ dimeric cation.
Hg–O Bond Length 2.2 - 2.9 Å wikipedia.orgDefines the coordination of the ethyl sulphate anion to the mercury centers.
Coordination Geometry Often linear or near-linear for two-coordinate Hg. nih.govscispace.comDescribes the spatial arrangement of ligands around the mercury atoms.

Supramolecular Interactions and Crystal Packing Architectures

Using crystallographic data, computational tools can be employed to analyze and quantify various intermolecular contacts. Hirshfeld surface analysis, for instance, is a powerful method to visualize and explore these interactions within the crystal. researchgate.net For this compound, key interactions would likely involve hydrogen bonds between the ethyl groups and the sulphate oxygen atoms, as well as weaker van der Waals forces. The analysis would identify the shortest intermolecular contact distances and describe the resulting packing motifs, such as chains, sheets, or three-dimensional networks. researchgate.netresearchgate.net Understanding this architecture is essential for correlating the macroscopic properties of the solid with its underlying molecular structure.

Other Spectroscopic Techniques for Structural Probing (e.g., UV-Vis, X-ray Absorption Spectroscopy (XAS))

While X-ray diffraction provides a static picture of the crystal structure, other spectroscopic techniques can offer complementary information about the electronic structure and local coordination environment, both in the solid state and in solution.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule or ion. While often used for quantitative analysis of mercury, it can also provide structural insights. researchgate.netnih.gov The absorption of UV or visible light by this compound would correspond to the promotion of electrons to higher energy orbitals. The position and intensity of absorption bands can be related to the electronic environment of the mercury cation and its interaction with the ethyl sulphate ligands.

X-ray Absorption Spectroscopy (XAS): XAS is a highly specific technique that provides detailed information about the local geometric and electronic structure of a specific element. libretexts.orgnih.gov By tuning high-energy X-rays from a synchrotron source to the absorption edge of mercury (typically the L₃-edge at 12284 eV), one can probe the environment around the Hg atoms. nih.govgeologyscience.ru

The XAS spectrum is divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): This region, close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov The XANES spectrum of this compound would provide confirmation of the +1 oxidation state of mercury and offer insights into the symmetry of its coordination environment. researchgate.netresearchgate.net

Extended X-ray Absorption Fine Structure (EXAFS): This region consists of oscillations past the absorption edge. Analysis of the EXAFS signal can yield precise information about the type, number, and distance of neighboring atoms. nih.govchapman.edu For this compound, EXAFS analysis could determine the Hg-Hg and Hg-O bond distances, providing data that is complementary to and corroborates the findings from X-ray diffraction. geologyscience.ru

These spectroscopic methods are particularly valuable as they are not reliant on the sample being a single crystal and can be applied to powders or even solutions. nih.gov

Theoretical and Computational Chemistry of Mercury 1+ Ethyl Sulphate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are indispensable for elucidating the intricate details of electronic structure and chemical bonding in heavy element compounds like those of mercury. These methods account for electron correlation and relativistic effects, which are crucial for accurately describing the properties of mercury.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular properties of mercury compounds due to its favorable balance of accuracy and computational cost. For Mercury(1+) ethyl sulphate, DFT calculations would be employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic properties.

DFT studies on analogous mercury(I) compounds reveal that functionals incorporating relativistic effects, such as those including scalar relativistic corrections, are essential. The calculations would predict key molecular properties, including the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and atomic charges. The Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, would provide insights into the hybridization of orbitals and the nature of the bonding interactions, quantifying the ionic and covalent character of the Hg-O bonds and the signature Hg-Hg covalent bond.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

Property Predicted Value/Description
HOMO-LUMO Gap Expected to be relatively large, indicative of a stable ionic compound.
Mulliken Atomic Charges Significant positive charge on Hg atoms (~+0.8 to +0.9 e), negative charge on O atoms of the sulphate group.
Natural Bond Orbital (NBO) Analysis Confirms a strong σ-bond between the two Hg atoms and primarily ionic interactions between the [Hg₂]²⁺ cation and the ethyl sulphate anions.

| Vibrational Frequencies | Predictions would show characteristic stretching frequencies for the Hg-Hg bond, Hg-O bonds, and the various bonds within the ethyl sulphate anion. |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy for studying bonding, albeit at a greater computational expense. These methods are based on solving the Schrödinger equation without empirical parameterization and are crucial for benchmarking results from DFT.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations focus on the properties of a single molecule or a small cluster, molecular modeling and simulation techniques allow for the study of larger systems, including the solid-state structure of this compound.

Molecular mechanics force fields, parameterized for heavy elements, can be used to predict the geometry of this compound. The geometry is dominated by the linear or near-linear arrangement of the O-Hg-Hg-O core, a characteristic feature of mercury(I) compounds. wikipedia.orgresearchgate.netnih.gov The Hg-Hg bond length is predicted to be approximately 2.50 Å, consistent with experimental data for mercury(I) sulfate (B86663). researchgate.netnih.gov

The ethyl group (C₂H₅) introduces conformational flexibility. Different staggered and eclipsed conformations around the C-C and C-O bonds could be explored to identify the lowest energy conformer. While the interaction between the cation and anion is primarily electrostatic, the orientation of the ethyl sulphate group relative to the dimeric mercury core would be influenced by steric factors and weak intermolecular forces.

Table 2: Predicted Geometrical Parameters for this compound

Parameter Predicted Value Basis of Prediction
Hg–Hg Bond Length ~ 2.50 Å Analogy with Hg₂SO₄ researchgate.netnih.gov
Hg–O Bond Length ~ 2.18 - 2.25 Å Analogy with Hg₂(HSO₄)₂ and Hg₂SO₄ wikipedia.orgresearchgate.net
O–Hg–Hg Bond Angle ~ 165° - 180° Analogy with Hg₂SO₄ wikipedia.org
S–O Bond Lengths ~ 1.45 - 1.60 Å Standard values for sulphate esters
C–O Bond Length ~ 1.43 Å Standard value for ethyl esters

| C–C Bond Length | ~ 1.54 Å | Standard value for alkanes |

Understanding the solid-state structure requires an analysis of intermolecular interactions. The crystal packing of this compound would be governed by a combination of strong ionic forces between the [Hg₂]²⁺ cations and the ethyl sulphate anions, as well as weaker van der Waals interactions involving the ethyl groups.

Computational methods like Hirshfeld surface analysis could be used on a predicted crystal structure to visualize and quantify intermolecular contacts. mdpi.com The packing would likely feature layers or chains of the dimeric mercury cations arranged to maximize electrostatic attraction with the surrounding anions. The ethyl groups would fill the space between these ionic layers, and their orientation would be critical in determining the final crystal lattice parameters. The hydrophobic interactions between the ethyl chains could play a significant role in the supramolecular assembly.

Analysis of Hg–Hg Bonding Within the Dimeric Core and Hg-Ethyl Sulphate Interactions

The chemical bond between the two mercury atoms in the [Hg₂]²⁺ cation is a defining feature of mercury(I) chemistry. wikipedia.org This bond arises from the overlap of the singly occupied 6s orbitals of two Hg⁺ ions, forming a stable covalent σ-bond. Computational analyses consistently show a significant accumulation of electron density between the two mercury nuclei, confirming its covalent nature.

The interaction between the [Hg₂]²⁺ core and the ethyl sulphate anion is predominantly ionic. Each mercury atom in the dimer is coordinated to an oxygen atom from a sulphate group. wikipedia.orgresearchgate.net Quantum chemical calculations would reveal the extent of covalent character in this Hg-O bond. Based on studies of similar compounds, this bond is expected to be highly polarized but possess some degree of orbital overlap. The presence of the electron-donating ethyl group on the sulphate anion, compared to the simple sulphate ion in Hg₂SO₄, might subtly influence the charge distribution and the strength of the Hg-O interaction, a hypothesis that could be rigorously tested through comparative DFT calculations.

Computational Prediction and Validation of Spectroscopic Parameters

Extensive searches of scientific literature and chemical databases did not yield specific studies on the computational prediction and validation of spectroscopic parameters for this compound. While computational chemistry, particularly methods like Density Functional Theory (DFT), is a powerful tool for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (infrared and Raman), and electronic absorption spectra, no published research applying these methods to this compound could be located.

The validation of computationally predicted spectroscopic data relies on comparison with experimentally determined spectra. The absence of both theoretical and experimental spectroscopic data for this specific compound in the public domain prevents a detailed analysis and the creation of comparative data tables as requested.

Research in computational spectroscopy for other organomercury compounds and organosulfates is prevalent. These studies demonstrate the capability of modern theoretical methods to provide valuable insights into molecular structure, bonding, and spectroscopic characteristics. However, due to the strict focus of this article solely on this compound, a discussion of analogous compounds is precluded.

Therefore, this section cannot be populated with the detailed research findings and data tables as instructed, due to the lack of available scientific information on the computational spectroscopic analysis of this compound.

Reaction Mechanisms and Chemical Transformations of Mercury 1+ Ethyl Sulphate

Redox Chemistry and Interconversion with other Mercury Oxidation States

No specific studies on the redox potential or the mechanisms of interconversion between Hg(I), Hg(II), and Hg(0) for mercury(1+) ethyl sulphate were found. While mercury(I) compounds are known to undergo disproportionation to mercury(II) and elemental mercury, the specific kinetics and equilibria for the ethyl sulphate salt are undocumented.

Ligand Substitution and Exchange Dynamics

There is no available information detailing ligand substitution or exchange reactions involving the ethyl sulphate anion in this mercury(I) compound. General principles of ligand exchange are understood for various metal complexes, but specific dynamic studies on this compound have not been reported.

Thermal Decomposition Pathways and Products (Abiotic)

The thermal stability and decomposition pathways of this compound are not described in the available literature. While the decomposition of other mercury salts like mercury(II) oxide and mercury(II) sulfate (B86663) has been studied, this data cannot be accurately extrapolated to the title compound.

Photochemical Reactivity and Abiotic Degradation Mechanisms

Information regarding the photochemical properties of this compound is absent from the scientific literature. Research on the photochemistry of mercury has focused on other species, such as methylmercury (B97897) and inorganic mercury complexes, and no specific data for the ethyl sulphate compound is available.

Reactions with Other Inorganic and Organic Reagents (Non-biological Contexts)

No documented studies exist detailing the reactivity of this compound with other common inorganic or organic reagents. While general reactions of the mercurous ion (Hg₂²⁺) are known, its specific reactivity when complexed with the ethyl sulphate anion has not been characterized.

Coordination Chemistry and Supramolecular Assembly Involving Mercury 1+ Ethyl Sulphate

Coordination Motifs of the Ethyl Sulphate Ligand to Mercury(I) Centers

The ethyl sulphate anion (CH₃CH₂OSO₃⁻) is anticipated to interact with the mercury(I) centers primarily through its oxygen atoms. Based on the known structure of mercury(I) sulfate (B86663), the ethyl sulphate ligand would likely act as a bridging ligand, connecting the [Hg₂]²⁺ dumbbells. In the crystal structure of Hg₂SO₄, the sulfate anions form both short and long Hg-O bonds, with distances ranging from 2.23 to 2.93 Å. wikipedia.org A key feature is the nearly linear O-Hg-Hg-O arrangement, with an Hg-Hg-O bond angle of approximately 165°. wikipedia.org

For mercury(1+) ethyl sulphate, a similar coordination pattern is expected. The oxygen atoms of the sulphate group would coordinate to the mercury atoms of the [Hg₂]²⁺ unit. The ethyl group, being non-coordinating, would extend away from the inorganic framework. The coordination of the ethyl sulphate ligand could be monodentate or, more likely, bidentate or tridentate, utilizing multiple oxygen atoms to bridge between different [Hg₂]²⁺ units. This bridging would be fundamental to the formation of extended structures.

Table 1: Comparison of Expected Coordination Features

FeatureMercury(I) Sulfate (Hg₂SO₄)Expected for this compound
Coordinating Atoms OxygenOxygen
Bridging Mode Sulfate bridges [Hg₂]²⁺ unitsEthyl sulphate bridges [Hg₂]²⁺ units
Key Structural Unit Linear O-Hg-Hg-OLikely linear O-Hg-Hg-O
Hg-O Bond Distances 2.23 - 2.93 Å wikipedia.orgSimilar range expected

Solvation Effects on the Coordination Environment and Stability

The choice of solvent is a critical factor in the synthesis of coordination polymers, as solvent molecules can coordinate to the metal centers or influence the self-assembly process through hydrogen bonding or other intermolecular interactions. While specific studies on the solvation effects on this compound are absent, general principles of coordination chemistry suggest that coordinating solvents could compete with the ethyl sulphate ligand for coordination sites on the mercury(I) centers.

In highly polar, coordinating solvents, it is possible that solvent molecules could be incorporated into the coordination sphere of the mercury(I) ions, potentially leading to the formation of solvated complexes or altering the dimensionality of the resulting polymeric structure. Conversely, non-coordinating solvents would be more likely to favor the formation of extended structures dominated by the bridging of ethyl sulphate ligands. The stability of the resulting framework would also be influenced by the solvent, with guest solvent molecules potentially occupying voids within the crystal lattice and contributing to its stability.

Interactions with Ancillary Ligands and Bridging Species

The introduction of ancillary ligands, which are additional ligands other than the primary ethyl sulphate ligand, could significantly modify the resulting supramolecular structures. These ancillary ligands can influence the coordination number and geometry of the mercury(I) centers, and can also act as pillars or spacers to create more complex and porous frameworks. mdpi.com

For instance, nitrogen-containing heterocyclic ligands such as pyrazine (B50134) or 4,4'-bipyridine (B149096) could be introduced to bridge between the mercury(I) centers, leading to the formation of mixed-ligand coordination polymers. The size, shape, and functionality of these ancillary ligands would dictate the topology and properties of the final material. The interplay between the ethyl sulphate ligand and the ancillary bridging species would be a key factor in the rational design of novel mercury(I)-based coordination polymers.

Design Principles for Novel Mercury(I) Coordination Polymers and Frameworks

The design of new coordination polymers based on this compound would rely on several key principles of crystal engineering and supramolecular chemistry.

Ligand Design: The primary ligand, ethyl sulphate, provides the basic building block. Modification of the alkyl chain length (e.g., using methyl sulphate or propyl sulphate) could be used to tune the interlayer spacing and the hydrophobic/hydrophilic nature of the resulting materials.

Ancillary Ligands: The judicious selection of ancillary ligands with specific geometries and functionalities can be used to control the dimensionality and topology of the resulting frameworks. researchgate.net Rigid, linear ligands would favor the formation of one-dimensional chains or two-dimensional sheets, while more complex, multi-topic ligands could lead to three-dimensional networks.

Solvent Selection: The choice of solvent can influence the crystallization process and the final structure, as discussed in the previous section. Solvent templating effects could also be exploited to generate specific framework topologies.

Control of Reaction Conditions: Factors such as temperature, pH, and reactant concentrations can play a crucial role in determining the kinetic and thermodynamic products of the self-assembly process. Careful control of these parameters is essential for obtaining crystalline materials with desired structures.

By systematically varying these parameters, it should be possible to construct a range of novel mercury(I) coordination polymers and frameworks with tailored structures and properties, even though the specific compound "this compound" has not been explicitly reported in the scientific literature.

Analytical Methodologies for the Detection, Speciation, and Quantification of Mercury 1+ Ethyl Sulphate

Chromatographic Separation Techniques (e.g., HPLC-ICP-MS, GC-AFS for speciation)

Chromatographic techniques are fundamental to mercury speciation analysis, enabling the separation of different mercury compounds from a sample matrix before detection. vliz.be The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends largely on the volatility and thermal stability of the mercury species being analyzed.

Hyphenated techniques, which couple a separation method with a highly sensitive detector, are the standard for reliable mercury speciation. vliz.be For compounds like ethylmercury, GC coupled with atomic fluorescence spectrometry (GC-AFS) is a common approach. researchgate.net For less volatile or thermally labile species, and to avoid the need for derivatization, HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is often the method of choice. nih.govresearchgate.net This combination is powerful for separating various mercury species, including inorganic mercury (like Hg²⁺, and by extension Hg₂²⁺) and organomercury compounds like methylmercury (B97897) and ethylmercury. at-spectrosc.comnih.gov

Table 1: Comparison of Common Chromatographic Techniques for Mercury Speciation
TechniquePrincipleTypical AnalytesAdvantagesDisadvantagesReference
HPLC-ICP-MSSeparates non-volatile and thermally labile species in a liquid mobile phase based on polarity or other properties.Inorganic Hg (Hg²⁺), Methylmercury, Ethylmercury, PhenylmercuryNo derivatization needed; separates a wide range of species at room temperature; high sensitivity and isotopic analysis capability.High salt concentrations in the mobile phase can interfere with the ICP-MS detector. nih.govresearchgate.net
GC-AFSSeparates volatile and thermally stable (or derivatized) species in a gaseous mobile phase based on boiling point.Volatile organomercury compounds (e.g., derivatized methylmercury and ethylmercury).High separation efficiency; extremely sensitive and selective detection with AFS.Requires derivatization to make species volatile; potential for spectroscopic interference from water moisture. researchgate.net

A critical and often challenging step in mercury speciation is the quantitative extraction of the target analytes from the sample matrix without altering their chemical form. vliz.be The development of an extraction method must balance two conflicting goals: achieving high recovery of the mercury species and preventing their transformation (e.g., methylation or demethylation). vliz.be

For biological tissues and sediments, aggressive treatments are often necessary. Common approaches include:

Acid Leaching: Using acids like sulfuric acid in combination with potassium bromide and copper sulfate (B86663) to isolate organomercury compounds such as methylmercury and ethylmercury from biological samples and vaccines. nih.gov

Solvent Extraction: Following acid leaching, the mercury species are often extracted into an organic solvent like dichloromethane (B109758) or toluene. nih.govresearchgate.net Subsequent back-extraction into an aqueous phase may be performed to prepare the sample for analysis. nih.gov

Alkaline Digestion: Digestion with methanolic potassium hydroxide (B78521) has been used for biological samples before derivatization and analysis by GC-based methods. rsc.org

The choice of extraction method is highly dependent on the matrix. For instance, a non-aggressive extraction was employed to maintain species integrity in fish samples for HPLC-ICP-MS analysis. at-spectrosc.com The validation of the extraction efficiency is crucial and is often performed using certified reference materials. vliz.benih.gov

Gas chromatography requires analytes to be volatile and thermally stable. Since many mercury species, including inorganic mercury and ionic organomercury compounds, are not naturally volatile, a derivatization step is essential before GC analysis. vliz.be This process converts the ionic species into volatile analogues.

Common derivatization agents for mercury speciation include aqueous alkylating/arylating agents like:

Sodium tetraethylborate (NaBEt₄): Used to ethylate mercury species.

Sodium tetrapropylborate (NaBPr₄): Used to propylate mercury species. This agent is often preferred as it allows for the simultaneous determination of both methylmercury and ethylmercury. nih.govresearchgate.net

Sodium tetraphenylborate (B1193919) (NaBPh₄): Used for phenylation of mercury species. researchgate.net

Studies comparing different agents have found that propylation can be more sensitive, robust, and faster than ethylation or phenylation for speciating mercury in biological samples. rsc.org The derivatized compounds, now volatile, can be extracted (e.g., by solid-phase microextraction) or purged from the solution, trapped, and then introduced into the GC system for separation and detection. nih.govrsc.org

Spectrometric Detection Methods (e.g., Atomic Absorption/Emission, Mass Spectrometry)

Spectrometric methods provide the high sensitivity and selectivity required for detecting the trace levels of mercury species separated by chromatography. nih.gov

Atomic Absorption and Fluorescence Spectrometry:

Cold-Vapor Atomic Absorption Spectrometry (CVAAS): This is a widely used technique for mercury determination. spectroscopyonline.com It is based on the absorption of radiation at 253.7 nm by mercury vapor. nemi.govepa.gov Prior to detection, all mercury species are typically converted to elemental mercury (Hg⁰) using a reducing agent like stannous chloride. usda.govwikipedia.org While often used for total mercury, it can be coupled with separation techniques for speciation.

Cold-Vapor Atomic Fluorescence Spectrometry (CVAFS): This technique is more sensitive than CVAAS and is one of the most popular detectors for mercury analysis. vliz.benih.gov It is frequently coupled with GC for the speciation of organomercury compounds like ethylmercury. researchgate.netnih.gov

Mass Spectrometry (MS):

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): As a detector for HPLC, ICP-MS offers exceptional sensitivity, a wide linear range, and the ability to perform element-specific and isotope-specific analysis. vliz.beuvic.ca This makes HPLC-ICP-MS a powerful tool for mercury speciation, as it can accurately quantify different mercury compounds in complex samples. nih.govnih.gov The use of speciated isotope dilution mass spectrometry (SID-MS) with ICP-MS allows for the correction of species transformation during sample preparation, enhancing the accuracy of the analysis. vliz.be

Table 2: Performance Characteristics of Spectrometric Detectors for Mercury Analysis
DetectorCoupled TechniquePrincipleDetection LimitKey AdvantageReference
CVAASFlow Injection / Post-ChromatographyAbsorption of 253.7 nm light by elemental Hg vapor.Parts-per-trillion (ppt) range.Robust, widely available, and well-established methods. spectroscopyonline.com
CVAFSGC / HPLCFluorescence of elemental Hg atoms excited by UV radiation.Sub-ppt or femtogram (fg) levels.Extremely sensitive and selective for mercury. vliz.be
ICP-MSHPLC / GCIonization of atoms in high-temperature plasma and detection of ions based on mass-to-charge ratio.Sub-ppt (ng/L) range.High sensitivity, element specificity, and isotopic analysis capability. vliz.beat-spectrosc.comnih.gov

Electrochemical Detection Principles and Sensor Design for Mercury(I) Species

Electrochemical methods offer a promising alternative to traditional spectrometric techniques, providing advantages such as high sensitivity, low cost, portability, and potential for real-time detection. researchgate.net While much of the research focuses on the detection of the mercuric ion (Hg²⁺), the principles can be adapted for other mercury species.

The fundamental principle involves the reduction or oxidation of mercury at an electrode surface, generating a measurable electrical signal (e.g., current or potential). researchgate.net Anodic stripping voltammetry is a commonly used technique that involves a pre-concentration step where mercury is deposited onto the working electrode, followed by a stripping step where the deposited mercury is oxidized, producing a signal proportional to its concentration. researchgate.net

Sensor design focuses on modifying the working electrode surface to enhance selectivity and sensitivity for mercury. Key design strategies include:

Nanostructured Electrodes: Using materials like gold nanoparticles, which have a strong affinity for mercury, to modify electrode surfaces. bohrium.com These nanomaterials increase the surface area and enhance the electrochemical signal.

DNA-Based Biosensors: These sensors utilize the specific and strong interaction between mercury ions and thymine-rich DNA strands. The binding of mercury to the DNA can induce a conformational change (e.g., from a random coil to a hairpin structure), which can be translated into an electrochemical signal. mdpi.com

Enzyme-Based Biosensors: These operate on the principle of enzyme inhibition. The presence of mercury ions inhibits the activity of a specific enzyme (e.g., catalase), and this inhibition can be measured electrochemically. mdpi.com

Sample Preparation and Preservation Protocols for Speciation Integrity

Maintaining the integrity of mercury species from collection to analysis is paramount. vliz.be Improper handling and storage can lead to species transformation (e.g., reduction of Hg(II) to Hg(0), degradation of organomercury compounds) or loss of analyte due to adsorption onto container walls. nih.gov

Rigorous protocols are essential:

Container Choice: Borosilicate glass or Teflon (PTFE) containers are strongly recommended over plastic (HDPE) ones, as they minimize analyte loss. nih.govcaslab.comnih.gov All labware must undergo a strict cleaning procedure. vliz.be

Preservation: Acidification is the most common method of preservation.

For total mercury, samples are typically acidified with nitric acid (HNO₃) to a pH below 2. epa.gov

For speciation analysis, especially in saline waters, preservation with hydrochloric acid (HCl) is often preferred to stabilize mercury species and prevent losses. nih.govcaslab.comgov.bc.ca

For volatile species like elemental mercury, samples should be collected in completely full glass bottles and stored refrigerated without acid, with analysis performed within 1-2 days. nih.gov

Storage: Samples should be stored in the dark and refrigerated to prevent photodegradation of organomercury compounds. nih.gov Studies have shown that with proper acidification (e.g., 0.4% HCl), methylmercury can be stable for at least 250 days. nih.gov

Table 3: Summary of Sample Preservation Protocols for Mercury Speciation
Mercury SpeciesContainerPreservativeStorage ConditionsHolding TimeReference
Total Mercury (THg)Glass or Teflon0.4-0.5% Acidity (e.g., HNO₃)DarkStable for at least 300 days. nih.gov
Monomethyl Mercury (MMHg) - FreshwaterGlass or Teflon0.4% HCl (v/v) for long-term storageDark, RefrigeratedDays to weeks (unacidified); at least 250 days (acidified). nih.gov
Monomethyl Mercury (MMHg) - SaltwaterGlass or Teflon0.2% H₂SO₄ (v/v)Dark, RefrigeratedLong-term nih.gov
Volatile Species (e.g., Hg(0))Glass (completely full)None (unacidified)Refrigerated1-2 days. nih.gov

Validation and Calibration of Analytical Protocols in Academic Research Settings

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical requirement for ensuring the reliability and accuracy of data in mercury speciation studies. nih.gov Validation is typically performed by assessing several key performance parameters. researchgate.net

Key Validation Parameters:

Linearity and Working Range: Establishing a linear relationship between the instrument signal and the concentration of the analyte over a defined range. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govresearchgate.net

Trueness (Accuracy): The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is often assessed by analyzing Certified Reference Materials (CRMs) or through spike recovery experiments. nih.govnih.gov

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations). nih.govnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

The use of Certified Reference Materials, such as DORM-2 (dogfish muscle) and TORT-2 (lobster hepatopancreas), which have certified values for mercury species, is essential for validating the accuracy of the entire analytical procedure, from extraction to detection. at-spectrosc.comnih.govresearchgate.net

Environmental Transformation and Abiotic Pathways of Mercury 1+ Ethyl Sulphate in Inorganic Systems

Hydrolysis and Solvolysis Mechanisms in Aqueous Environments

The covalent bond between mercury and the ethyl group in organomercury compounds can be susceptible to cleavage through hydrolysis, a reaction with water, and solvolysis, a reaction with a solvent. In aqueous environments, the primary reaction is the displacement of the ethyl group by a water molecule or a hydroxide (B78521) ion.

The general reaction for the hydrolysis of an ethylmercury cation can be represented as:

C₂H₅Hg⁺ + H₂O ⇌ C₂H₅HgOH + H⁺

Adsorption and Desorption Processes on Abiotic Mineral Surfaces

The mobility and bioavailability of Mercury(1+) ethyl sulphate in the environment are significantly controlled by its interaction with mineral surfaces. Adsorption, the binding of the compound to the surface of particles, and desorption, its release back into the solution, are key processes in soils, sediments, and aquatic systems.

The primary mineral surfaces involved in these processes include clays, iron and manganese oxides, and carbonates. The adsorption of organomercury compounds is influenced by the surface charge of the mineral, the pH of the surrounding water, and the presence of organic matter. mdpi.com

Factors Influencing Adsorption and Desorption:

Clay Minerals: Clay surfaces, often negatively charged, can attract the positively charged ethylmercury cation (C₂H₅Hg⁺) through electrostatic interactions.

Iron and Manganese Oxides: These minerals have a high affinity for mercury species and can form strong surface complexes. mdpi.com

pH: The pH of the water affects both the speciation of the mercury compound and the surface charge of the minerals, thereby influencing adsorption. Generally, adsorption of cationic mercury species increases with increasing pH.

Organic Matter: Dissolved and particulate organic matter can compete with mineral surfaces for binding with ethylmercury, or it can coat mineral surfaces, altering their adsorption characteristics. mdpi.com

Desorption can be triggered by changes in environmental conditions, such as a decrease in pH or an increase in the concentration of competing ions. While specific studies on this compound are scarce, research on mercury adsorption in general indicates that it is often a rapid process, with a significant portion of the mercury becoming strongly bound to soil and sediment particles. nih.gov

Adsorption Characteristics of Mercury Compounds on Different Mineral Surfaces

Mineral SurfaceAdsorption MechanismFactors Promoting AdsorptionFactors Promoting Desorption
Clay Minerals (e.g., Montmorillonite)Electrostatic attraction, Surface complexationHigher pH, Low ionic strengthLower pH, High ionic strength
Iron Oxides (e.g., Goethite, Hematite)Surface complexationNeutral to slightly alkaline pHAcidic pH, Presence of complexing ligands
Manganese OxidesSurface complexation, Redox reactionsWide pH rangeReducing conditions
Carbonates (e.g., Calcite)Co-precipitation, Surface adsorptionHigher pH, Presence of carbonate ionsAcidic pH

Redox Transformations in Geochemical Cycles (Excluding Biological Methylation/Demethylation)

Redox (reduction-oxidation) reactions play a crucial role in the geochemical cycling of mercury, transforming it between its different oxidation states (Hg(0), Hg(I), and Hg(II)). mdpi.com For this compound, the mercury is in the +1 oxidation state. Abiotic redox transformations can lead to its reduction to elemental mercury (Hg(0)) or its oxidation to mercuric compounds (Hg(II)).

Reduction Pathways: Abiotic reduction of mercury species can be facilitated by various natural reductants present in the environment, such as dissolved organic matter (DOM) and certain mineral surfaces. For instance, humic and fulvic acids in DOM can reduce Hg(II) to Hg(0), and similar processes could potentially affect Mercury(1+). mdpi.com

Oxidation Pathways: Conversely, oxidation can be driven by naturally occurring oxidants. While less common for organomercury compounds in the absence of strong oxidants, interaction with manganese oxides could potentially lead to oxidation.

The redox potential (Eh) and pH of the environment are the master variables controlling the direction and rate of these transformations. In anoxic environments with low Eh, reduction processes are generally favored, leading to the formation of volatile elemental mercury. In oxic environments with high Eh, mercury tends to exist in its oxidized forms.

Photodegradation Mechanisms in Abiotic Atmospheric and Aquatic Systems

Photodegradation, the breakdown of compounds by light, is a significant abiotic pathway for the transformation of organomercury compounds in sunlit surface waters and the atmosphere. rsc.org For this compound, photodegradation would involve the cleavage of the carbon-mercury bond upon absorption of solar radiation, particularly in the ultraviolet (UV) spectrum.

The primary products of the photodegradation of ethylmercury are inorganic mercury and ethane. The reaction can be summarized as:

C₂H₅Hg⁺ + hν → Hg²⁺ + C₂H₆

The rate of photodegradation is influenced by several factors:

Light Intensity and Wavelength: Higher intensity and shorter wavelengths (UV range) lead to faster degradation.

Presence of Photosensitizers: Dissolved organic matter can also act as a photosensitizer, absorbing light and transferring the energy to the ethylmercury compound, thereby enhancing its degradation. rsc.org

Reactive Oxygen Species (ROS): Sunlight can generate reactive oxygen species like singlet oxygen in natural waters, which have been shown to be the main species responsible for the degradation of both methylmercury (B97897) and ethylmercury. nih.gov

Studies on ethylmercury have shown that it undergoes photodegradation in seawater when exposed to sunlight or UV light, with the production of inorganic mercury. nih.gov The amount of inorganic mercury produced from ethylmercury was found to be significantly higher than that from methylmercury under similar conditions. nih.gov

Factors Influencing Photodegradation Rates of Ethylmercury

FactorEffect on Photodegradation RateMechanism
Increased Light IntensityIncreaseHigher photon flux leads to more frequent excitation of the molecule.
Presence of Dissolved Organic Matter (DOM)Complex (can increase or decrease)Can act as a photosensitizer (increase) or attenuate light (decrease). rsc.orgnih.gov
Water TurbidityDecreaseScattering and absorption of light by suspended particles reduces light penetration.
Presence of Reactive Oxygen Species (ROS)IncreaseROS, such as singlet oxygen, directly react with and degrade the organomercury compound. nih.gov

Abiotic Degradation in Soil and Sediment Systems (Excluding Biological Uptake/Accumulation)

In soil and sediment systems, the abiotic degradation of this compound is governed by a combination of the processes described above: hydrolysis, adsorption/desorption, and redox transformations. The relative importance of each pathway depends on the specific characteristics of the soil or sediment.

In surface soils and sediments exposed to sunlight , photodegradation can be a significant process, although its effectiveness is limited to the very top layers where light can penetrate.

In deeper, anoxic sediments , redox reactions are more likely to dominate. The presence of reducing agents can lead to the formation of elemental mercury, which may then be volatilized or sequestered.

Adsorption to soil and sediment particles is a key process that reduces the mobility of this compound and can also influence its degradation rate. nih.gov Strong adsorption can protect the compound from degradation by limiting its availability for reaction. nih.gov Conversely, adsorption onto catalytically active mineral surfaces could potentially enhance degradation.

Speciation Changes of this compound under Controlled Abiotic Environmental Stressors

The chemical form, or speciation, of this compound can change in response to various environmental stressors, which in turn affects its transport, fate, and toxicity.

pH Changes: As discussed under hydrolysis, a decrease in pH can stabilize the C₂H₅Hg⁺ cation, while an increase in pH can lead to the formation of C₂H₅HgOH.

Chloride Concentration: In saline environments, such as estuaries and marine waters, the presence of high concentrations of chloride ions can lead to the formation of ethylmercury chloride complexes (C₂H₅HgCl). This complexation can affect the compound's adsorption behavior and bioavailability.

Redox Potential (Eh): Changes in Eh can lead to the reduction of Mercury(1+) to elemental mercury (Hg(0)) under reducing conditions or potential oxidation to Hg(II) species under highly oxidizing conditions.

Temperature: Increased temperature generally increases the rates of chemical reactions, including hydrolysis and degradation. It can also affect adsorption-desorption equilibria.

Understanding these speciation changes is crucial for predicting the environmental behavior of this compound. For instance, the formation of neutral complexes like C₂H₅HgCl could potentially increase its volatility and facilitate its transport across interfaces like the air-water boundary.

Historical Perspectives and Academic Contributions of Mercury 1+ Ethyl Sulphate Research to Broader Chemical Disciplines

Early Discoveries and Initial Characterization Efforts of Mercury(I) Complexes

The understanding of mercury(I) chemistry is fundamentally tied to the discovery and characterization of its unique dimeric cation, Hg₂²⁺. Unlike its lighter group-12 neighbors, zinc and cadmium, mercury readily forms stable compounds featuring a direct metal-metal bond in the +1 oxidation state. wikipedia.orgnih.gov

Initial evidence for the existence of this dimeric ion in solution was presented by Ogg in 1898. wikipedia.org However, definitive proof of its structure required the advent of modern analytical techniques. The presence of discrete Hg₂²⁺ units in the solid state was first confirmed using X-ray diffraction in 1926, providing unequivocal evidence of the Hg-Hg covalent bond. wikipedia.orgquora.com This was a landmark discovery, as the Hg₂²⁺ ion represented one of the very first, if not the first, metal-metal bonded species to be structurally characterized. wikipedia.org Further validation came in 1934, when the presence of the metal-metal bond in solution was confirmed using Raman spectroscopy. wikipedia.org These pioneering efforts laid the groundwork for understanding all mercury(I) compounds, establishing the dimeric cation as their central structural feature.

Milestone Year Contribution Significance
Initial Proposal 1898Ogg proposes the existence of the Hg₂²⁺ ion in solution. wikipedia.orgFirst suggestion of the dimeric nature of mercury(I) cation.
Solid-State Confirmation 1926X-ray diffraction studies confirm the Hg₂²⁺ unit in solid crystals. wikipedia.orgProvided the first definitive structural evidence of a metal-metal bond.
Solution Confirmation 1934Raman spectroscopy confirms the Hg-Hg bond in aqueous solution. wikipedia.orgVerified that the dimeric structure persists outside the crystalline state.

Evolution of Synthetic Methodologies and their Academic Impact

The synthesis of compounds containing a mercury-carbon bond, known as organomercury compounds, was pivotal to the rise of organometallic chemistry. The English chemist Edward Frankland was a central figure in these developments. In the mid-19th century, Frankland's work led to the first systematic synthesis of metal-alkyls, including those of zinc and mercury. acs.orgillinois.edu He developed methods involving the reaction of alkyl halides with the metal, coining the term "organometallic" to describe the resulting species. illinois.edu

Subsequent advancements expanded the synthetic toolkit for organomercury chemistry. Between 1898 and 1902, Otto Dimroth reported the direct mercuration of electron-rich aromatic rings, such as phenol, using mercuric acetate. nucleos.comwikipedia.org This reaction provided a direct pathway to aryl-mercury compounds.

Perhaps one of the most impactful synthetic developments was the oxymercuration-demercuration reaction . This two-step process transforms an alkene into an alcohol. wikipedia.org In the first step, the alkene reacts with mercuric acetate in an aqueous solution, which adds a hydroxyl (-OH) group and an acetoxymercury (-HgOAc) group across the double bond. masterorganicchemistry.com Crucially, this reaction proceeds via a cyclic "mercurinium ion" intermediate, which prevents the formation of a free carbocation. libretexts.orgaklectures.comvedantu.com As a result, the skeletal rearrangements that often plague other alkene hydration methods are avoided. libretexts.org The reaction is highly regioselective, consistently following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. wikipedia.orgmasterorganicchemistry.com The subsequent demercuration step, typically achieved with sodium borohydride, replaces the mercury group with hydrogen to yield the final alcohol product. libretexts.orgvedantu.com

The academic impact of these methodologies was profound. Frankland's work established the field of main-group organometallic chemistry. acs.org The oxymercuration-demercuration reaction became a staple in organic synthesis, offering a reliable and high-yield method for alkene hydration that complemented other techniques and avoided unwanted side reactions. libretexts.org

Contributions to Fundamental Inorganic and Organometallic Chemistry Theory

The study of mercury(I) complexes has made significant contributions to the fundamental theory of chemical bonding. The definitive characterization of the Hg₂²⁺ cation established the concept of a stable, covalent bond between metal atoms, a notion that has since expanded to encompass a vast area of inorganic and organometallic chemistry. wikipedia.orgquora.com

The stability of the Hg-Hg bond in the +1 oxidation state is a unique feature of mercury, driven by relativistic effects that cause a contraction of the 6s orbital. rutgers.edu This makes the +1 oxidation state, where each mercury atom can be considered to have a 6s¹ configuration, more stable and capable of forming a strong covalent bond through the overlap of these orbitals. stackexchange.com This contrasts with lighter elements in the same group where the +1 state is not as favorable. stackexchange.com

Research has also revealed that mercury can form a variety of more complex polycations with diverse geometries, including linear trimeric [Hg₃]²⁺ and tetrameric [Hg₄]²⁺ ions, as well as triangular [Hg₃]⁴⁺ species. uab.cat The existence of these polyatomic cations further challenged classical views of metallic ions and deepened the understanding of metal-metal interactions, which can range from discrete covalent bonds to more delocalized metallic bonding within a cationic framework. uab.catwikipedia.org

Role in Advancing Mercury Speciation Analysis Development

A critical academic contribution stemming from mercury chemistry has been the impetus for the development of speciation analysis. Mercury exists in the environment in several chemical forms: elemental mercury (Hg⁰), inorganic ions (Hg₂²⁺ and Hg²⁺), and various organomercury compounds, most notably methylmercury (B97897) (CH₃Hg⁺). frontiersin.org These species exhibit vastly different physical properties, transport behaviors, and, most importantly, toxicities. frontiersin.org For instance, organomercury compounds are significantly more toxic and bioaccumulative than their inorganic counterparts. frontiersin.org

This chemical diversity and the associated toxicological risks created an urgent need for analytical techniques capable of identifying and quantifying the individual mercury species in a sample, a process known as speciation analysis. frontiersin.orgnih.gov Early methods often focused on determining total mercury content, which provided insufficient information for accurate risk assessment. frontiersin.org

Over time, research drove the evolution of sophisticated analytical methods. Modern mercury speciation analysis heavily relies on hyphenated techniques, which couple a separation method with a highly sensitive detection method. frontiersin.orgresearchgate.net The most prominent of these is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). frontiersin.org This approach allows for the physical separation of different mercury compounds by HPLC, followed by their extremely sensitive and specific detection by ICP-MS. frontiersin.org Other important techniques include Cold-Vapor Atomic Absorption Spectrometry (CV-AAS) and Atomic Fluorescence Spectrometry (AFS). nih.govresearchgate.net The development of these advanced analytical protocols, driven by the need to understand mercury's complex chemistry, has had a broad impact on the fields of environmental science, toxicology, and analytical chemistry.

Analytical Technique Abbreviation Principle Role in Speciation
High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass SpectrometryHPLC-ICP-MSChromatographic separation of species followed by elemental mass detection. frontiersin.orgA powerful and widely used method for quantifying various mercury species in complex samples. frontiersin.org
Cold-Vapor Atomic Absorption SpectrometryCV-AASReduction of mercury ions to elemental mercury vapor, which is then measured by atomic absorption. nih.govA preferred technique for determining total mercury and for speciation when coupled with separation methods. nih.gov
Atomic Fluorescence SpectrometryAFSSimilar to CV-AAS but uses fluorescence for detection, offering high sensitivity. nih.govOften used for measuring different mercury species in air and environmental samples. nih.gov
Gas ChromatographyGCSeparation of volatile compounds in the gas phase.Used for the analysis of volatile mercury species like dimethylmercury.

Academic Significance in Understanding Metal-Ligand Bonding and Supramolecular Interactions

The study of mercury complexes has provided deep insights into the nature of metal-ligand bonding and the forces that govern the assembly of molecules into larger architectures. Mercury is known to be a "soft" metal, meaning it has a high affinity for "soft" ligands, particularly those containing sulfur. nih.gov This thiophilic nature is central to its toxicology, as mercury readily binds to sulfhydryl groups in proteins and enzymes, disrupting their biological function. nih.gov Advanced spectroscopic and computational methods, such as X-ray Absorption Near-Edge Structure (XANES) spectroscopy and Density Functional Theory (DFT) calculations, have been employed to precisely characterize the structure, bonding, and stability of mercury-thiolate complexes. acs.orgnih.gov

Beyond the primary covalent bonds, mercury compounds are notable for their participation in weaker, non-covalent interactions that play a crucial role in their supramolecular chemistry. mdpi.com In the solid state, organomercury compounds frequently exhibit secondary bonding interactions, particularly between mercury and sulfur atoms (Hg···S). mdpi.com These interactions, while weaker than covalent bonds, are strong enough to direct the self-assembly of molecules into well-defined one- or two-dimensional structures, such as chains, tapes, and layers. mdpi.com

Future Research Directions and Emerging Paradigms for Mercury 1+ Ethyl Sulphate Studies

Development of Advanced Spectroscopic Characterization Techniques (e.g., Ultrafast Spectroscopy, Solid-State NMR)

A fundamental understanding of Mercury(1+) ethyl sulphate requires detailed structural and dynamic characterization, which can be achieved through the application and development of advanced spectroscopic methods.

Ultrafast Spectroscopy: Time-resolved spectroscopic techniques operating on femtosecond to picosecond timescales are crucial for investigating the initial stages of photochemical reactions in organometallic compounds. rsc.org These methods can provide unique insights into the structure of electronically excited states and photochemical intermediates. rsc.org Future studies on this compound could employ ultrafast time-resolved infrared (TRIR) spectroscopy to probe the dynamics of spin state changes, which often occur on picosecond to nanosecond timescales. nih.gov Such investigations are vital for understanding light-induced transformations and energy conversion processes. rsc.orgnih.gov The application of these techniques could reveal the ultrafast dynamics following photoexcitation, such as bond cleavage or formation, and intramolecular electron transfer. rsc.org

Solid-State NMR (ssNMR): Solid-state NMR is a powerful tool for characterizing the atomic-level structure and dynamics of solid materials. wikipedia.org For mercury compounds, ¹⁹⁹Hg ssNMR is particularly valuable. Future research should focus on applying high-resolution ssNMR techniques to this compound. Magic-angle spinning (MAS) is routinely used to enhance spectral resolution by removing anisotropic interactions. wikipedia.org Advanced techniques like Multiple Quantum Magic Angle Spinning (MQMAS) and Satellite Transition Magic Angle Spinning (STMAS) are established methods for obtaining high-resolution spectra of quadrupolar nuclei (nuclei with spin > 1/2), which could be relevant depending on the specific nuclear properties of the isotopes present. wikipedia.org Furthermore, proton-detected experiments using fast MAS can dramatically enhance the sensitivity of ssNMR, which would be beneficial for studying this mercury compound. rsc.org These ssNMR studies can provide precise information on the local chemical environment, internuclear distances, and molecular motion within the solid-state structure of this compound. nih.gov

Spectroscopic Technique Potential Information Gained for this compound Key Advancement Area
Ultrafast Spectroscopy (e.g., TRIR)Dynamics of excited states, reaction intermediates, spin state changes, photochemical mechanisms. rsc.orgnih.govApplication to heavy-metal organometallic compounds to study photo-induced reactivity.
Solid-State NMR (¹⁹⁹Hg, ¹³C)Local chemical environment, Hg-Hg and Hg-C bond characteristics, polymorphism, molecular dynamics. wikipedia.orgnih.govUse of ultrahigh magnetic fields and fast MAS for enhanced resolution and sensitivity. rsc.orgacs.org

Exploration of Novel Synthetic Pathways and Mechanistic Insights

The development of new, efficient, and selective synthetic routes is a cornerstone of chemical research. For this compound, this involves exploring new precursor materials and reaction conditions, as well as gaining a deep understanding of the reaction mechanisms.

Future research could focus on mechanochemical methods, which use mechanical force to induce chemical reactions, often in the absence of solvents. This approach could offer a more environmentally friendly pathway to this compound and other mercury(I) compounds. Investigating reactions under cryogenic or high-pressure conditions could also lead to the isolation of novel intermediates or polymorphs of the target compound.

Understanding the reaction mechanisms is equally important. Isotope labeling studies, coupled with kinetic analysis, can help trace the pathways of atoms and functional groups during the synthesis. For instance, using isotopically labeled ethyl sulphate could clarify the role of the anion in the formation of the Hg-Hg bond. Computational modeling can complement these experimental studies by mapping out potential energy surfaces and identifying transition states. berscience.org

Refinement of Computational Models and Predictive Chemistry for Mercury(I) Systems

Computational chemistry offers a powerful lens through which to view the electronic structure, bonding, and reactivity of mercury compounds. nih.gov For heavy elements like mercury, relativistic effects are significant and must be included in calculations to achieve accurate predictions. uni-kassel.deoregonstate.edu

Future computational work on this compound and related systems should focus on several key areas:

Developing more accurate relativistic quantum chemical methods: This will enable more precise calculations of molecular geometries, bond energies, and spectroscopic properties.

Modeling reaction pathways: Using techniques like density functional theory (DFT), researchers can elucidate the mechanisms of synthesis and decomposition, providing insights that are difficult to obtain experimentally. berscience.orgacs.org

Predictive Chemistry: Machine learning and artificial intelligence are emerging as powerful tools in chemistry. nih.govresearchgate.net By training models on existing data for mercury compounds, it may become possible to predict the properties, stability, and reactivity of new, unsynthesized Mercury(I) systems. nih.gov This predictive capability can guide experimental efforts, saving time and resources. nih.gov

Multiscale Modeling: Integrating quantum mechanical calculations with classical molecular dynamics simulations can provide a comprehensive picture of the behavior of these compounds from the electronic to the macroscopic level, including their interactions with solvents or surfaces. nih.govmdpi.com

Computational Approach Objective for Mercury(I) Systems Expected Outcome
Relativistic Quantum ChemistryAccurately model electronic structure, incorporating relativistic effects. oregonstate.eduPrecise prediction of spectroscopic properties, bond lengths, and energies.
Density Functional Theory (DFT)Elucidate reaction mechanisms and transition states. acs.orgDetailed understanding of synthetic and decomposition pathways.
Machine Learning ModelsPredict properties and reactivity of novel compounds. nih.govAccelerated discovery and design of new Mercury(I) materials.
Multiscale ModelingSimulate behavior in complex environments (e.g., solution, on surfaces). mdpi.comharvard.eduUnderstanding of solvation, diffusion, and interfacial phenomena.

Investigation of Heterogeneous Reactions and Surface Chemistry of this compound

The interaction of this compound with various surfaces is a critical area of research, particularly for understanding its environmental fate and potential applications in catalysis. Heterogeneous reactions, where the compound interacts with a different phase (e.g., a solid catalyst or an aerosol particle), are of significant interest.

Future studies should investigate the adsorption and reaction of this compound on surfaces representative of environmental materials, such as metal oxides and clays. Techniques like X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) can provide detailed information about the surface-adsorbed species and any chemical transformations that occur.

The catalytic potential of this compound itself, or materials derived from it, is another promising avenue. While mercury is often considered a catalyst poison, certain mercury compounds have been shown to have catalytic activity. researchgate.netchemrxiv.org Research could explore its use in heterogeneous catalysis, for example, in oxidation reactions. utk.eduacs.org Understanding the surface chemistry is key; for instance, studies on the interaction of mercuric chloride with inorganic salt surfaces have shown that the process can involve both reversible adsorption and irreversible chemical reactions, following a Langmuir-Hinshelwood mechanism. acs.org Similar mechanistic studies for this compound would be highly valuable.

Integration with Advanced Materials Science Concepts (Non-biological Applications)

While the toxicity of mercury compounds limits many applications, their unique electronic and physical properties make them interesting candidates for specialized, non-biological materials science applications. Future research should explore the integration of this compound into advanced materials.

One potential area is in the development of novel electronic materials. The heavy mercury atoms can lead to strong spin-orbit coupling, a property that is of interest in the field of spintronics. Incorporating this compound into polymer matrices or as a component in metal-organic frameworks (MOFs) could lead to materials with tailored electronic, optical, or magnetic properties.

Another possibility is in the area of sensing. The high affinity of mercury for certain elements, particularly sulfur, could be exploited. Materials doped or coated with this compound could be investigated for their ability to selectively detect specific analytes. The use of mercury(I) sulfate (B86663) in electrochemical cells is well-established due to its properties, suggesting that this compound might also have interesting electrochemical characteristics worth exploring for battery or sensor applications. macsenlab.com

Methodological Advancements in Analytical Speciation for Trace Level Detection

The ability to detect and quantify different chemical forms (species) of mercury at very low concentrations is crucial for both fundamental research and environmental monitoring. frontiersin.org Future research must continue to push the boundaries of analytical methodology for compounds like this compound.

Hyphenated techniques, which couple a separation method with a sensitive detector, are the cornerstone of modern speciation analysis. frontiersin.orgnih.gov Key areas for advancement include:

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a powerful combination for separating and quantifying different mercury species. frontiersin.org Future work should focus on developing new stationary phases and mobile phases in HPLC to achieve better separation of various organomercury compounds, including ethylated species. frontiersin.org

Gas Chromatography (GC) based methods: For volatile or derivatized mercury compounds, GC is an excellent separation technique. nih.govkobe-u.ac.jp Developing new derivatization procedures that are both efficient and specific for compounds like this compound is a key research direction. und.edu Coupling GC with detectors like atomic fluorescence spectrometry (AFS) or ICP-MS provides high sensitivity. tandfonline.com

Preconcentration Techniques: To reach the ultra-trace detection limits required for many applications, preconcentration steps are often necessary. tandfonline.com Future research could explore novel solid-phase extraction (SPE) materials or advanced microextraction techniques to selectively capture and enrich this compound from complex matrices. tandfonline.comsemanticscholar.org Isotope dilution analysis can also be adapted to improve the accuracy and traceability of results, especially in gaseous samples. bioone.org

Analytical Technique Focus of Advancement Target Improvement
HPLC-ICP-MSDevelopment of novel stationary/mobile phases. frontiersin.orgEnhanced separation of complex organomercury mixtures.
GC-AFS/ICP-MSNew derivatization strategies for non-volatile species. und.eduImproved volatility and thermal stability for analysis.
Solid-Phase Extraction (SPE)Design of highly selective sorbent materials. semanticscholar.orgHigher enrichment factors and lower detection limits. frontiersin.org
Atomic Fluorescence Spectrometry (AFS)Coupling with flow injection analysis (FIA) for on-line processing. tandfonline.comIncreased sample throughput and automation.

Q & A

Q. What analytical methods are recommended for detecting and quantifying Mercury(1+) ethyl sulphate in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. This method allows simultaneous detection of mercury species and sulfate derivatives, critical for distinguishing this compound from other organomercury compounds. Sample preparation should include solid-phase extraction or protein precipitation to minimize matrix interference. Cross-validation with inductively coupled plasma mass spectrometry (ICP-MS) is advised for mercury quantification .

Q. How can researchers ensure the stability of this compound during experimental storage and handling?

Mercury(1+) compounds are prone to oxidation and degradation. Store samples at -80°C in amber vials to prevent photodegradation. Use chelating agents like EDTA in buffers to stabilize ionic mercury, and validate stability through periodic LC-MS/MS checks over time .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include solubility in organic solvents (e.g., acetonitrile) and limited aqueous solubility (~1 g/L), redox sensitivity, and thermal instability. These properties necessitate inert atmospheric conditions (e.g., nitrogen gloveboxes) for synthesis and handling. Differential scanning calorimetry (DSC) can assess thermal stability .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental behavior be resolved?

Contradictions often arise from matrix effects (e.g., organic matter in water) or speciation changes during sampling. Use isotopic dilution techniques with Hg-199 or Hg-201 tracers to track transformations. Pair field measurements with controlled lab simulations to isolate variables like pH and redox potential .

Q. What experimental designs are optimal for studying the toxicity mechanisms of this compound in aquatic ecosystems?

Employ mesocosm studies to mimic natural conditions while controlling mercury concentrations. Measure biomarkers like glutathione peroxidase activity in exposed organisms and correlate with mercury speciation data from LC-ICP-MS. Include negative controls with ethyl sulphate alone to differentiate ligand-specific effects .

Q. How can researchers address challenges in sourcing high-purity this compound for laboratory studies?

Synthesize the compound in-house using mercury(I) acetate and ethyl sulfate under anaerobic conditions. Purity can be verified via X-ray crystallography and nuclear magnetic resonance (NMR). Commercial suppliers often lack certified reference materials, necessitating in-house validation .

Q. What strategies mitigate cross-reactivity in this compound detection when analyzing complex biological matrices?

Use dual-column LC-MS/MS with orthogonal separation mechanisms (e.g., reverse-phase and ion-pairing). Confirmatory analysis via fragmentation patterns (e.g., m/z transitions for Hg isotopes) reduces false positives. Spiked recovery experiments validate method accuracy in urine, blood, or tissue homogenates .

Data Analysis & Reproducibility

Q. How should researchers statistically model this compound’s bioaccumulation data with non-normal distributions?

Apply generalized linear mixed models (GLMMs) with log-link functions to handle skewed data. Bootstrap resampling improves confidence intervals for low-concentration datasets. Open-source tools like R’s lme4 package enhance reproducibility .

Q. What quality assurance protocols are critical for this compound studies to meet regulatory standards?

Follow ISO 17025 guidelines for method validation, including limit of detection (LOD), precision, and accuracy checks. Participate in inter-laboratory comparisons and report uncertainty margins using the Guide to the Expression of Uncertainty in Measurement (GUM) .

Q. How can machine learning enhance predictive modeling of this compound’s environmental fate?

Train neural networks on datasets combining mercury speciation, hydrologic parameters, and microbial activity. Open-source platforms like TensorFlow enable predictive modeling of methylation/demethylation rates. Feature importance analysis identifies dominant variables (e.g., sulfate-reducing bacteria abundance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.